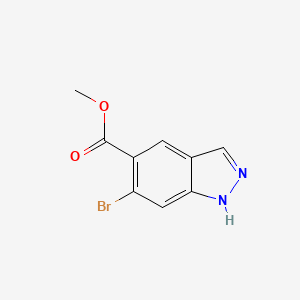

Methyl 6-bromo-1H-indazole-5-carboxylate

描述

Methyl 6-bromo-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-1H-indazole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of 1H-indazole-5-carboxylic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out under acidic conditions with methanol and a strong acid like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

化学反应分析

Types of Reactions

Methyl 6-bromo-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indazole derivative, while coupling reactions could produce biaryl compounds.

科学研究应用

Medicinal Chemistry

Methyl 6-bromo-1H-indazole-5-carboxylate serves as a building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against specific targets such as enzymes or receptors involved in diseases like cancer and inflammation.

Research indicates that this compound exhibits potential anticancer , anti-inflammatory , and antimicrobial properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines, making it a candidate for further drug development.

Organic Synthesis

In organic chemistry, this compound is utilized to create more complex molecules through various reactions, including substitution, oxidation-reduction, and coupling reactions. Its unique structure allows for diverse functionalization options .

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of this compound:

| Study | Findings | IC50 Values |

|---|---|---|

| Study A | Inhibition of cancer cell proliferation | IC50 = 40.5 nM (for FGFR1) |

| Study B | Anti-inflammatory effects observed in animal models | Not specified |

| Study C | Antioxidant activity demonstrated through ROS scavenging assays | Not specified |

These findings highlight the compound's potential as a therapeutic agent, particularly in oncology and inflammation-related disorders.

作用机制

The mechanism of action of methyl 6-bromo-1H-indazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity.

相似化合物的比较

Similar Compounds

Methyl 5-bromo-1H-indazole-6-carboxylate: Another brominated indazole derivative with similar chemical properties but different substitution patterns.

6-Bromoindazole-5-carboxylic acid: The non-esterified form of the compound, which can be used as a precursor in various synthetic routes.

Uniqueness

Methyl 6-bromo-1H-indazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom and ester group make it a versatile intermediate for further functionalization and derivatization.

生物活性

Methyl 6-bromo-1H-indazole-5-carboxylate is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₈BrN₂O₂

- CAS Number : 192945-56-5

- Melting Point : Approximately 170-175 °C

The presence of a bromine atom at the 6-position and a carboxylate group at the 5-position contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets.

Target Interactions

- Anticancer Activity : Indazole derivatives, including this compound, have been shown to inhibit proangiogenic cytokines, which are crucial in tumor development. This inhibition can hinder the viability of various human cancer cell lines, making it a candidate for anticancer drug development.

- Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor, particularly against fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. Studies have reported IC50 values indicating potent inhibition (e.g., FGFR1 IC50 < 4.1 nM) for structurally similar compounds .

Biochemical Pathways

The compound's antioxidant properties suggest it may interact with oxidative stress pathways, further contributing to its anticancer effects.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Related compounds exhibit varying degrees of potency depending on their substituents and the position of functional groups:

| Compound Name | Structure Features | IC50 Values | Biological Activity |

|---|---|---|---|

| This compound | Bromine at C6, carboxylate at C5 | TBD | Anticancer, enzyme inhibition |

| Methyl 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylate | Altered substituents | FGFR1: IC50 = 69.1 nM | Potent FGFR inhibitor |

| Methyl 5-bromo-1H-indazole-6-carboxylate | Different carboxyl position | TBD | Varies based on structure |

This table illustrates how slight modifications can lead to significant changes in biological activity.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Cancer Research : A study demonstrated that this compound could reduce tumor growth rates in xenograft models, showcasing its potential as an anticancer agent .

- Enzyme Studies : Research involving enzyme inhibition assays has shown promising results for methyl 6-bromo derivatives in selectively targeting kinases involved in cancer pathways .

- Pharmacological Evaluation : Ongoing evaluations are assessing the pharmacokinetic properties and therapeutic windows of this compound in preclinical models, aiming to optimize its use in clinical settings .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-bromo-1H-indazole-5-carboxylate, and how can intermediates be characterized?

The synthesis typically involves functionalization of the indazole core. For example, bromination at the 6-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Subsequent esterification at the 5-position via carboxylation with methyl chloroformate or methanol in acidic media is common. Intermediate characterization relies on , , and IR spectroscopy to confirm regioselectivity and functional group integrity. For example, can distinguish between aromatic protons and ester methyl groups (δ ~3.9 ppm) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

- NMR Spectroscopy : To confirm aromatic proton environments and the methyl ester group.

- X-ray Crystallography : For unambiguous determination of molecular geometry. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve bond lengths and angles .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, particularly for bromine isotope signatures.

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 6-bromo group is a strategic site for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling introduction of aryl, heteroaryl, or amine groups. Reaction conditions (e.g., Pd catalysts, ligands, bases) must be optimized to avoid dehalogenation or ester hydrolysis. For example, Pd(PPh) with KCO in DMF/water mixtures at 80–100°C is a typical setup .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under scale-up conditions?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require careful removal during purification.

- Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(OAc)) with ligands like XPhos improves coupling efficiency.

- Workflow Design : Implementing flow chemistry or microwave-assisted synthesis reduces side reactions and improves reproducibility .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected splitting patterns)?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns protons to specific carbons.

- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts, helping identify misassignments.

- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What computational strategies are effective for studying the compound’s potential in drug discovery?

- Molecular Docking : Screens against target proteins (e.g., kinases) using software like AutoDock Vina. The indazole scaffold is a privileged structure, often mimicking protein surface motifs like β-turns, enhancing binding promiscuity .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding structural modifications.

Q. What are the challenges in purifying this compound, and how can they be mitigated?

- Byproduct Formation : Bromine displacement or ester hydrolysis may occur. Use mild acidic/basic conditions during workup.

- Chromatography Optimization : Silica gel chromatography with gradient elution (hexane/EtOAc) separates polar impurities. For persistent issues, recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers validate the compound’s role in structure-activity relationship (SAR) studies?

- Analog Synthesis : Replace the bromine with Cl, F, or CF to assess electronic effects.

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) to correlate substituent effects with activity. Data from related bromo-indazoles (e.g., 5-bromo-1H-indazole derivatives) suggest halogen positioning significantly impacts potency .

Q. Methodological Notes

- Synthetic Protocols : Always include inert atmosphere (N/Ar) for Pd-catalyzed reactions to prevent catalyst oxidation.

- Crystallography : For SHELX refinement, ensure data completeness (I/σ(I) > 2) and use TWINABS for twinned crystals .

- Data Reproducibility : Report reaction conditions (temperature, solvent purity) in detail to enable cross-validation.

属性

IUPAC Name |

methyl 6-bromo-1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCNVRWLHPWOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C(=C1)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396762-16-5 | |

| Record name | methyl 6-bromo-1H-indazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。